REACTION_SMILES
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[CH3:15][O:16][CH2:17][Cl:18].[N+:2](=[O:3])([O-:4])[c:5]1[c:6]([OH:14])[cH:7][c:8]2[c:12]([cH:13]1)[CH2:11][CH2:10][CH2:9]2.[Na:1].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH2:19]>>[N+:2](=[O:3])([O-:4])[c:5]1[c:6]([O:14][CH2:17][O:16][CH3:15])[cH:7][c:8]2[c:12]([cH:13]1)[CH2:11][CH2:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc2c(cc1O)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COCOc1cc2c(cc1[N+](=O)[O-])CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |